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Cat. No.: B1682471 Get Quote

Foreword: This document provides a detailed technical guide on the discovery and history of

SR 42128, a potent, second-generation peptide-based renin inhibitor developed by Sanofi in

the mid-1980s. Developed during a period of intense research into blocking the renin-

angiotensin-aldosterone system (RAAS), SR 42128 represented a significant advancement in

the potency and specificity of renin inhibitors. However, like many of its contemporaries, its

development was ultimately hampered by the inherent challenges of peptide-based

therapeutics, primarily poor oral bioavailability and rapid metabolism. This guide is intended for

researchers, scientists, and drug development professionals interested in the history of

antihypertensive drug discovery and the evolution of renin inhibitors.

Discovery and Synthesis
SR 42128, with the chemical structure Iva-Phe-Nle-Sta-Ala-Sta-OH, was synthesized by Sanofi

as part of a program to develop potent and specific inhibitors of renin, the rate-limiting enzyme

in the RAAS cascade. It is a pepstatin analog, a class of compounds known to inhibit aspartic

proteases. For in vivo studies, its more soluble arginine salt, SR 42128A, was also synthesized.

While the precise, step-by-step synthesis protocols are not publicly available in their entirety,

the synthesis would have followed established solid-phase or solution-phase peptide synthesis

methodologies of the era. The key components of its structure are the non-proteinogenic amino

acid statine (Sta) and its analogs, which are crucial for mimicking the transition state of the

renin-catalyzed cleavage of angiotensinogen.
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Mechanism of Action and In Vitro Pharmacology
SR 42128 is a direct, competitive inhibitor of renin. It binds to the active site of renin, preventing

the enzyme from cleaving its substrate, angiotensinogen, to form angiotensin I. This action

effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of

angiotensin II and aldosterone.

Potency and Selectivity
In vitro studies demonstrated that SR 42128 is a highly potent inhibitor of human renin. Its

inhibitory activity was found to be pH-dependent, with greater potency at a more acidic pH. The

use of a tritiated form of the compound, [3H]SR 42128, allowed for detailed binding studies.

Parameter Value Condition Reference

IC50 2.8 x 10-8 M
Human Plasma Renin,

pH 7.4
[1]

Ki 0.35 nM
Purified Human

Renin, pH 5.7
[1]

Ki 2.0 nM
Purified Human

Renin, pH 7.4
[1]

KD 0.9 nM

[3H]SR 42128 binding

to Human Renin, pH

5.7

[1]

KD

12.6 nM (approx. 14-

fold higher than at pH

5.7)

[3H]SR 42128 binding

to Human Renin, pH

7.4

[1]

Table 1: In Vitro Inhibition and Binding Constants of SR 42128

SR 42128 also exhibited high selectivity for human renin over other human aspartic proteases,

a critical feature for minimizing off-target effects.
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Enzyme Inhibition Condition Reference

Human Renin High Affinity pH 7.4 [1]

Cathepsin D No significant binding pH 7.4 [1]

Pepsin No significant binding pH 7.4 [1]

Gastricsin No significant binding pH 7.4 [1]

Table 2: Selectivity Profile of SR 42128 at Physiological pH

Experimental Protocols
The detailed experimental protocols for the in vitro assays are not available in the public

domain. However, based on the abstracts of the original publications, the methodologies would

have included:

Enzymatic Assays: These assays would have measured the rate of angiotensin I generation

from angiotensinogen by renin in the presence and absence of SR 42128. The concentration

of angiotensin I would likely have been determined by radioimmunoassay (RIA).

Binding Assays: These experiments utilized [3H]SR 42128 to directly measure its binding to

purified human renin. The protocol would have involved incubating the radioligand with the

enzyme, separating the bound from the free ligand (e.g., through filtration), and then

quantifying the radioactivity of the bound complex using liquid scintillation counting.

Scatchard analysis would have been used to determine the dissociation constant (KD) and

the number of binding sites.
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Caption: Mechanism of action of SR 42128 in the RAAS pathway.
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In Vivo Pharmacology
The efficacy of SR 42128A was evaluated in primate models, which are highly relevant for

studying renin inhibitors due to the species-specificity of renin.

Hemodynamic Effects in Conscious Monkeys
In sodium-depleted conscious monkeys, a single intravenous administration of SR 42128A

produced a dose-dependent decrease in mean arterial pressure (MAP) and a corresponding

inhibition of plasma renin activity (PRA).

Dose of SR
42128A

Effect on Mean
Arterial
Pressure

Effect on
Plasma Renin
Activity

Duration of
Action

Reference

Dose-dependent
Dose-dependent

decrease

Dose-dependent

inhibition

Blood pressure

significantly

lowered for at

least 3 hours

[1]

8 mg/kg (30-min

infusion)

Significant

decrease

Reduced to

almost

undetectable

levels

PRA inhibition for

at least 2 hours
[1]

Table 3: In Vivo Effects of SR 42128A in Sodium-Depleted Primates

Experimental Protocols
The detailed in vivo experimental protocols are not publicly available. The general methodology

would have involved:

Animal Model: Conscious cynomolgus monkeys or baboons, likely instrumented with

telemetry devices or arterial catheters for continuous blood pressure monitoring and blood

sampling.

Sodium Depletion: Animals were typically put on a low-sodium diet and/or treated with a

diuretic like furosemide to stimulate the RAAS, making the effects of a renin inhibitor more
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pronounced.

Drug Administration: SR 42128A was administered intravenously as a bolus injection or

infusion.

Measurements: Mean arterial pressure, heart rate, and plasma renin activity (via RIA of

angiotensin I) were measured at baseline and at multiple time points after drug

administration.

In Vivo Experimental Workflow

Primate Model
(e.g., Conscious Monkey)

Sodium Depletion
(Low Salt Diet +/- Diuretic)

Baseline Measurements
(MAP, HR, PRA)

IV Administration of
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(MAP, HR, PRA at various time points)

Data Analysis
(Dose-Response Relationship)
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Caption: A generalized workflow for the in vivo evaluation of SR 42128.

History and Discontinuation
SR 42128 was a product of the intense research and development efforts in the 1980s to

create orally active renin inhibitors. While it demonstrated excellent potency and specificity in

preclinical models, it, like other peptide-based inhibitors of its generation, faced significant

developmental hurdles.

The primary challenge for this class of drugs was their poor oral bioavailability.[2] Due to their

peptide nature, these molecules were susceptible to enzymatic degradation in the

gastrointestinal tract and had poor absorption across the intestinal wall. Additionally, they often

exhibited rapid clearance from the circulation. These pharmacokinetic limitations meant that

they were not viable as oral medications for chronic conditions like hypertension.

There is no public record of SR 42128 entering human clinical trials. The focus of the

pharmaceutical industry subsequently shifted towards the development of non-peptide renin

inhibitors, which had improved pharmacokinetic properties. This research eventually

culminated in the approval of aliskiren, the first orally active renin inhibitor, in 2007.

In conclusion, SR 42128 was a potent and specific tool for studying the physiological role of the

renin-angiotensin system. Its story is representative of a class of pioneering compounds that,

despite their preclinical success, were ultimately unable to overcome the fundamental

challenges of oral peptide drug delivery. The knowledge gained from the development of SR
42128 and its contemporaries, however, paved the way for the next generation of non-peptide

renin inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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